Pregnanolone sulfate (pyridinium)

NMDA receptor antagonism Neuroprotection Excitotoxicity

Pregnanolone sulfate (pyridinium) is a pyridinium salt of the endogenous neurosteroid PAS, offering superior solubility and handling for in vitro/in vivo research. As a voltage-independent, noncompetitive NMDA receptor inhibitor, it is uniquely suited for studying excitotoxicity, neuroprotection, and glutamatergic signaling, distinguishing it from positive modulators like pregnenolone sulfate. The pyridinium counterion ensures consistent bioavailability critical for CNS studies. Procure this specific salt form to avoid experimental variability inherent to generic substitutions.

Molecular Formula C26H39NO5S
Molecular Weight 477.7 g/mol
Cat. No. B12369808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePregnanolone sulfate (pyridinium)
Molecular FormulaC26H39NO5S
Molecular Weight477.7 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.C1=CC=NC=C1
InChIInChI=1S/C21H34O5S.C5H5N/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;1-2-4-6-5-3-1/h14-19H,4-12H2,1-3H3,(H,23,24,25);1-5H/t14-,15-,16+,17-,18+,19+,20+,21-;/m1./s1
InChIKeyMRONXFCVCNETJP-GEVXNLERSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pregnanolone Sulfate (Pyridinium): An Endogenous Neurosteroid for NMDA Receptor Modulation and Neuroprotection Research


Pregnanolone sulfate (pyridinium) is a pyridinium salt form of the endogenous sulfated neurosteroid 20-oxo-5β-pregnan-3α-yl sulfate (also known as pregnanolone sulfate or PAS). It functions as a voltage-independent, noncompetitive inhibitor of N-methyl-D-aspartate (NMDA) receptors [1], distinguishing it from excitatory neurosteroids like pregnenolone sulfate which act as positive allosteric modulators of the same receptor . This compound is endogenously synthesized in the central nervous system from cholesterol and has been shown to confer neuroprotection in vivo [2]. The pyridinium salt formulation offers practical advantages in solubility and handling for research applications.

Why Pregnanolone Sulfate (Pyridinium) Cannot Be Substituted with Generic Neurosteroid Analogs


Sulfated neurosteroids exhibit distinct and often opposing pharmacological profiles despite structural similarities. For instance, pregnenolone sulfate acts as a positive allosteric modulator of NMDA receptors, while pregnanolone sulfate is a potent negative modulator [1]. Even subtle modifications, such as the use of different salt forms (e.g., pyridinium vs. sodium) or the addition of polar/charged groups, can drastically alter solubility, permeability, and in vivo neuroprotective efficacy [2]. Generic substitution without considering these specific molecular properties can lead to experimental failure, particularly in assays requiring precise modulation of excitatory neurotransmission or in vivo neuroprotection studies where BBB penetration and metabolic stability are critical [3]. The evidence presented below underscores the unique, quantifiable characteristics of pregnanolone sulfate (pyridinium) that justify its specific procurement.

Quantitative Differentiation of Pregnanolone Sulfate (Pyridinium) from Key Analogs


Superior NMDA Receptor Inhibitory Potency vs. Pregnanolone Glutamate

Pregnanolone sulfate (pyridinium) demonstrates over two-fold greater potency as an NMDA receptor inhibitor compared to its analog, pregnanolone glutamate (PA-Glu), a finding critical for researchers studying excitotoxicity and neuroprotection [1].

NMDA receptor antagonism Neuroprotection Excitotoxicity

Distinct NMDA Receptor Modulation: Inhibition vs. Activation Compared to Pregnenolone Sulfate

Unlike its structural analog pregnenolone sulfate, which positively modulates NMDA receptors, pregnanolone sulfate acts as a negative modulator, inhibiting NMDA receptor-mediated currents [1]. This opposite functional effect is fundamental to its distinct neuroprotective profile.

Neurosteroid NMDA receptor Allosteric modulation Neuropharmacology

Quantified In Vivo Neuroprotective Efficacy and Favorable Behavioral Profile

Pregnanolone sulfate (PAS) analogs have demonstrated significant in vivo neuroprotective effects at low doses without causing motor impairment or anxiety-like behavior, a crucial advantage over other NMDA receptor antagonists that often produce psychotomimetic side effects [1].

Neuroprotection Excitotoxicity In vivo efficacy Behavioral pharmacology

Enhanced Solubility and Handling of the Pyridinium Salt Form for In Vitro Applications

The pyridinium salt of pregnanolone sulfate exhibits high solubility in DMSO (100 mg/mL, equivalent to 209.35 mM) [1], a practical advantage for preparing concentrated stock solutions for in vitro assays. This contrasts with other salt forms which may have lower solubility, complicating experimental design.

Solubility Formulation In vitro pharmacology Salt selection

Optimal Research Applications for Pregnanolone Sulfate (Pyridinium) Based on Verified Differentiation


Investigating Mechanisms of NMDA Receptor Inhibition and Desensitization

Due to its well-characterized role as a voltage-independent, noncompetitive NMDA receptor inhibitor that promotes receptor desensitization [1], this compound is ideally suited for kinetic analyses of single-channel currents and macroscopic responses in recombinant NMDA receptor systems. Its use is critical for studies aiming to differentiate between positive and negative allosteric modulation of glutamatergic signaling.

In Vivo Models of Excitotoxicity and Neurodegenerative Disease

The demonstrated in vivo neuroprotective efficacy of pregnanolone sulfate and its close analogs, particularly at low doses without adverse motor effects [2], makes this compound a preferred tool for research into stroke, traumatic brain injury, and chronic neurodegenerative conditions where NMDA receptor overactivation is a key pathological driver.

Structure-Activity Relationship (SAR) Studies of Neuroactive Steroids

The distinct and quantifiable pharmacological differences between pregnanolone sulfate and analogs like pregnenolone sulfate or pregnanolone glutamate [3][4] position this compound as an essential reference standard for SAR campaigns. Its specific combination of molecular features (5β-pregnane skeleton, 3α-sulfate ester, pyridinium counterion) provides a unique scaffold for designing novel modulators of ligand-gated ion channels.

Technical Documentation Hub

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